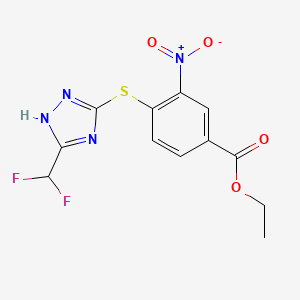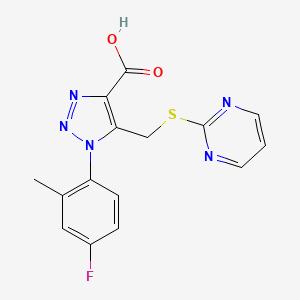
(R)-4-(3-Bromophenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(3-Bromophenyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure substituted with a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Bromophenyl)pyrrolidin-2-one typically involves the reaction of a suitable pyrrolidinone precursor with a bromophenyl derivative. One common method involves the use of a bromination reaction, where a bromine source is introduced to the phenyl ring of the pyrrolidinone compound under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of ®-4-(3-Bromophenyl)pyrrolidin-2-one may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving high purity levels required for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(3-Bromophenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-(3-Bromophenyl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions and studies .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It is used in the development of new biochemical assays and as a probe to study enzyme activities .
Medicine
In medicine, ®-4-(3-Bromophenyl)pyrrolidin-2-one is investigated for its potential therapeutic properties. It is being explored as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders and cancer .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of ®-4-(3-Bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group allows for strong binding interactions with these targets, leading to modulation of their activity. The pyrrolidinone core structure provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-(3-Bromophenyl)pyrrolidin-2-one
- 4-(3-Bromophenyl)pyrrolidin-2-one
- 4-(3-Chlorophenyl)pyrrolidin-2-one
- 4-(3-Fluorophenyl)pyrrolidin-2-one
Uniqueness
®-4-(3-Bromophenyl)pyrrolidin-2-one is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-4-(3-Bromophenyl)pyrrolidin-2-one. The presence of the bromine atom also imparts distinct chemical reactivity and binding properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1384268-55-6 |
|---|---|
Formule moléculaire |
C10H10BrNO |
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
(4R)-4-(3-bromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10BrNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1 |
Clé InChI |
OKCQAQCUYZLTCI-QMMMGPOBSA-N |
SMILES isomérique |
C1[C@@H](CNC1=O)C2=CC(=CC=C2)Br |
SMILES canonique |
C1C(CNC1=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11788627.png)
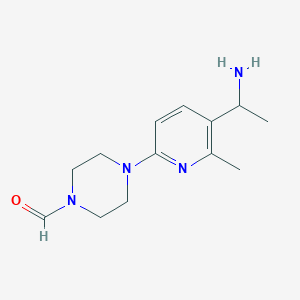
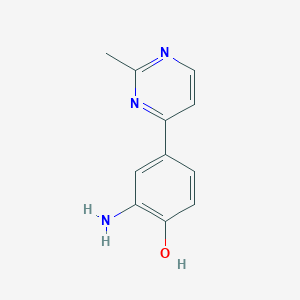
![5-Ethyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11788664.png)
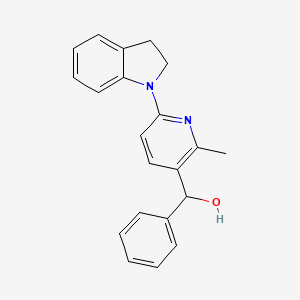




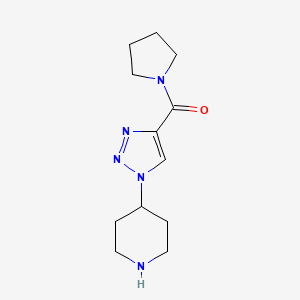
![6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine](/img/structure/B11788699.png)

